molecular formula C6H11NO3S B6261008 2-cyano-2,2-dimethylethyl methanesulfonate CAS No. 906087-87-4

2-cyano-2,2-dimethylethyl methanesulfonate

Cat. No.: B6261008
CAS No.: 906087-87-4
M. Wt: 177.2
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Description

2-Cyano-2,2-dimethylethyl methanesulfonate is an organic compound with the molecular formula C₆H₁₁NO₃S. It is a versatile chemical used in various synthetic applications, particularly in organic synthesis and pharmaceutical research. The compound is known for its reactivity and ability to participate in a range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-2,2-dimethylethyl methanesulfonate typically involves the reaction of 2-cyano-2,2-dimethylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-Cyano-2,2-dimethylethanol+Methanesulfonyl chloride2-Cyano-2,2-dimethylethyl methanesulfonate+Hydrogen chloride\text{2-Cyano-2,2-dimethylethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Cyano-2,2-dimethylethanol+Methanesulfonyl chloride→2-Cyano-2,2-dimethylethyl methanesulfonate+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-2,2-dimethylethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-cyano-2,2-dimethylethanol and methanesulfonic acid.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. Acidic hydrolysis is often performed using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used to reduce the cyano group.

Major Products Formed:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide.

    Hydrolysis: The primary products are 2-cyano-2,2-dimethylethanol and methanesulfonic acid.

    Reduction: The major product is 2-amino-2,2-dimethylethyl methanesulfonate.

Scientific Research Applications

2-Cyano-2,2-dimethylethyl methanesulfonate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and as a reagent in medicinal chemistry.

    Biological Studies: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-2,2-dimethylethyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a reagent.

Comparison with Similar Compounds

    2-Cyanoethyl Methanesulfonate: Similar structure but lacks the additional methyl groups.

    2-Cyano-2-methylpropyl Methanesulfonate: Similar but with a different alkyl group.

    2-Cyano-2,2-dimethylpropyl Methanesulfonate: Similar but with a different alkyl group.

Uniqueness: 2-Cyano-2,2-dimethylethyl methanesulfonate is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the cyano group and the methanesulfonate group makes it a versatile reagent in organic synthesis, offering a balance between reactivity and selectivity.

Properties

CAS No.

906087-87-4

Molecular Formula

C6H11NO3S

Molecular Weight

177.2

Purity

91

Origin of Product

United States

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